![molecular formula C18H21BrN4O2S B2989295 5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-54-3](/img/structure/B2989295.png)
5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The thiazolo[3,2-b][1,2,4]triazol ring system is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. The bromophenyl group is a benzene ring with a bromine atom attached, and the dimethylmorpholino group is a six-membered ring containing a nitrogen atom and two methyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromophenyl group could undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution or coupling reactions. The thiazolo[3,2-b][1,2,4]triazol ring might participate in reactions with electrophiles or nucleophiles, depending on the specific substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen. The presence of the nitrogen-containing rings could also affect the compound’s solubility and reactivity .科学的研究の応用
Antimicrobial Activity
Triazoles and their derivatives are known for their antimicrobial properties . The presence of the triazole moiety in compounds is associated with significant antibacterial and antifungal activities. This particular compound, with its unique structural features, could be explored for its efficacy against a range of microbial pathogens .
Anticancer Research
The structural complexity of this compound, particularly the presence of a bromophenyl group, may indicate potential anticancer properties . Research could focus on its ability to inhibit cancer cell growth or to act as a carrier for more targeted drug delivery systems .
Antioxidant Properties
Compounds with a triazole ring have been studied for their antioxidant capabilities . This compound could be investigated for its ability to neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases and cellular damage .
Neuroprotective Effects
The morpholino group within the compound’s structure suggests possible neuroprotective effects . It could be valuable in research aimed at protecting neuronal cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
This compound could serve as an enzyme inhibitor , particularly in studies related to acetylcholinesterase (AchE). AchE inhibitors are important in the treatment of conditions like myasthenia gravis and could be beneficial in understanding and treating other neurological disorders .
Chemical Synthesis and Drug Design
Due to its complex structure, this compound could be used in chemical synthesis as an intermediate or a building block for creating new compounds. It could also play a role in the design of new drugs, offering a scaffold for the development of novel therapeutic agents .
将来の方向性
特性
IUPAC Name |
5-[(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFGQXDEVQCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

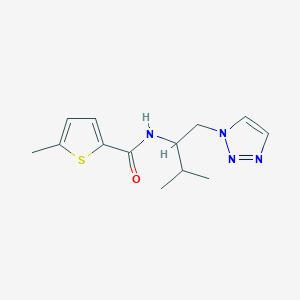
![Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate](/img/structure/B2989215.png)
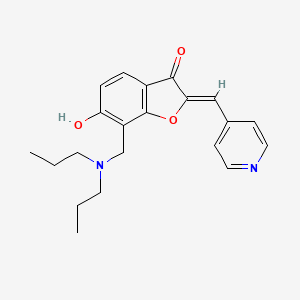
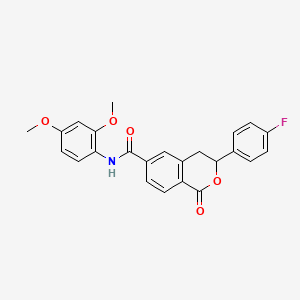
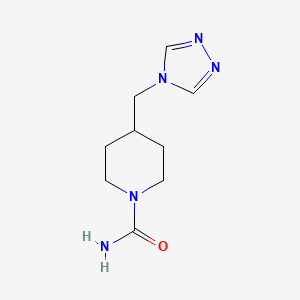
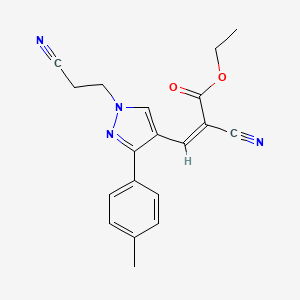
![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2989223.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989226.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)
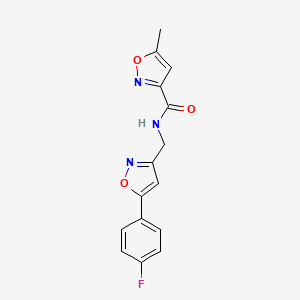
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)
